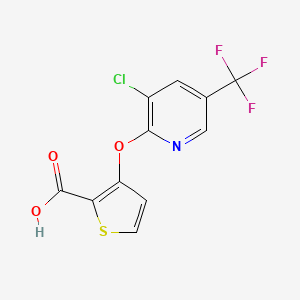

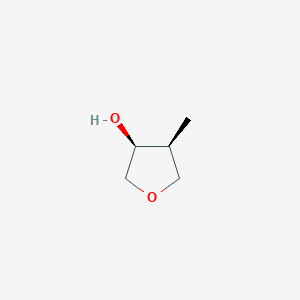

cis-4-Methyltetrahydrofuran-3-ol

Vue d'ensemble

Description

cis-4-Methyltetrahydrofuran-3-ol is a compound that falls within the category of tetrahydrofuran derivatives. These compounds are of significant interest due to their presence in various natural products and their utility in pharmaceuticals, fragrances, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives, including those similar to cis-4-Methyltetrahydrofuran-3-ol, has been explored in several studies. For instance, the synthesis of isomeric epoxydiols and rearrangement products such as cis- and trans-3-methyl-3,4-dihydroxytetrahydrofuran has been reported, which are key intermediates in isoprene atmospheric oxidation . Additionally, the diastereoselective synthesis of cis-2,5-disubstituted-3-methylenetetrahydrofurans has been achieved through Pd(0)-catalyzed cyclization, which is relevant to the synthesis of complex natural products like amphidinolide K . Moreover, the assignment of cis-trans configuration to symmetrical tetrahydrofurans has been established through synthesis from optically active secondary alcohols .

Molecular Structure Analysis

The molecular structure of tetrahydrofuran derivatives is characterized by the presence of a five-membered ring containing an oxygen atom. The stereochemistry of these compounds is crucial, as evidenced by the assignment of cis-trans configurations to constitutionally symmetrical tetrahydrofurans . The synthesis of homochiral homo-oligomers of cis-γ-methoxy-substituted cis- and trans-furanoid-β-amino acids further illustrates the importance of stereochemistry in these molecules .

Chemical Reactions Analysis

Tetrahydrofuran derivatives undergo various chemical reactions. For example, cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones can be converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, showcasing the reactivity of these compounds in forming bicyclic structures and their potential in drug design . The preparation of cis- and trans-2-methyltetrahydrofuran-3-thiol acetates from (E)-3-penten-1-ol through oxidation and subsequent nucleophilic substitution reactions demonstrates the versatility of tetrahydrofuran derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrofuran derivatives are influenced by their stereochemistry. For instance, the odour properties of the four stereoisomers of 2-hexyl-4-acetoxytetrahydrofuran vary significantly, indicating the impact of molecular configuration on sensory characteristics . The preparation of enantiomerically pure cis- and trans-3-(diphenylphosphino)-4-hydroxytetrahydrofurans from L-ascorbic acid and D-isoascorbic acid highlights the importance of chirality in determining the properties of these compounds .

Applications De Recherche Scientifique

Synthesis and Odour

The preparation of cis- and trans-2-methyltetrahydrofuran-3-thiol acetates from (E)-3-penten-1-ol has been reported, providing insights into the synthesis process and the distinctive odor features of these compounds. This research has implications for the understanding of odor characteristics and the synthesis of related compounds (Dai et al., 2014).

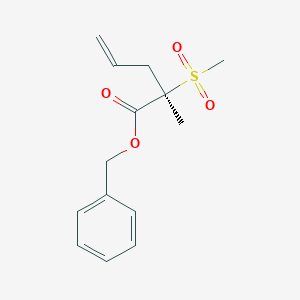

Stereoselective Synthesis

cis-3-Benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones have been used as starting products for synthesizing cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones, offering a new methodology for the preparation of these compounds. This research contributes to the field of drug design, demonstrating an alternative approach for the synthesis of potentially promising compounds (Mollet, D’hooghe, & Kimpe, 2012).

Acid-Catalyzed Reactions

The acid-catalyzed reaction of formaldehyde with 1-butene in acetic acid solution yields various products, including cis-4-acetoxy-3-methyltetrahydropyran. This study contributes to the understanding of reaction mechanisms and product formation in such chemical processes (Hirai, Sasaki, & Matsumoto, 1972).

Palladium-Induced Cyclizations

Research on palladium-induced cyclizations for synthesizing cis-2,5-disubstituted-3-methylenetetrahydrofurans demonstrates a diastereoselective synthesis process, which has practical applications in the creation of complex molecular structures such as amphidinolide K (Williams & Meyer, 1999).

Vinyl Acetal Rearrangement

Investigations into Lewis acid-catalyzed rearrangements of 4,5-dihydro-1,3-dioxepines have shown the formation of cis- and trans-2,3-disubstituted tetrahydrofuran derivatives. This research is significant for the stereoselective synthesis of complex organic compounds (Ghosh & Belcher, 2020).

Hydroxyl Participation in Epoxide Systems

A study on the acid-catalyzed rearrangements of trans- and cis-epoxypentan-1-ols provides insights into cyclic ether formation, demonstrating a preference for tetrahydrofuran formation. This research adds to the understanding of hydroxyl participation in chemical rearrangements (Coxon, Hartshorn, & Swallow, 1973).

Safety and Hazards

Propriétés

IUPAC Name |

(3S,4S)-4-methyloxolan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4-2-7-3-5(4)6/h4-6H,2-3H2,1H3/t4-,5+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIORKUEZVVKEL-CRCLSJGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-Oxalic acid bis(tert-butyl-3,8-diazabicyclo[4.2.0]octane-8-carboxylate)](/img/structure/B3034506.png)

![3-Chloro-6'-oxo-5-(trifluoromethyl)-1',6'-dihydro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B3034518.png)